molecular formula C20H18ClN5O2 B10829620 3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol

3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol

Cat. No.: B10829620
M. Wt: 395.8 g/mol
InChI Key: SZDURAXJBIDHAJ-UHFFFAOYSA-N
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Description

BI-1960 is a small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has shown significant potential in enhancing cognitive functions and has been studied for its effects on memory and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-1960 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods

Industrial production of BI-1960 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BI-1960 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BI-1960, which can have different pharmacological properties and applications .

Scientific Research Applications

BI-1960 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 2A and its effects on cyclic nucleotide levels.

    Biology: Investigated for its role in modulating intracellular signaling pathways and its effects on cellular functions.

    Medicine: Studied for its potential therapeutic effects in cognitive disorders such as Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Utilized in the development of new drugs targeting phosphodiesterase enzymes and related pathways

Mechanism of Action

BI-1960 exerts its effects by selectively inhibiting phosphodiesterase 2A, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in neurons. This enhances glutamatergic neurotransmission and strengthens synaptic plasticity, which are crucial for learning and memory. The molecular targets include the catalytic domain of phosphodiesterase 2A, and the downstream signaling pathways involve the modulation of cyclic nucleotide levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-1960

BI-1960 stands out due to its remarkable selectivity for phosphodiesterase 2A and its good in vivo profile, allowing for oral application with high bioavailability in mice and rats. Its ability to enhance cognitive functions and its potential therapeutic applications in neurodegenerative diseases make it a unique and valuable compound in scientific research .

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol

InChI

InChI=1S/C20H18ClN5O2/c1-12-17-24-25-18(26(17)19-16(23-12)4-2-8-22-19)14-10-13(5-6-15(14)21)20(27)7-3-9-28-11-20/h2,4-6,8,10,27H,3,7,9,11H2,1H3

InChI Key

SZDURAXJBIDHAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CC=C2)N3C1=NN=C3C4=C(C=CC(=C4)C5(CCCOC5)O)Cl

Origin of Product

United States

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